2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid

Medicinal Chemistry Structure‑Activity Relationship (SAR) Positional Isomerism

Issue: Positional isomers of imidazo[1,2-a]pyridine propanoic acid produce misleading SAR data that can skew IC₅₀ values by up to 50-fold. Solution: 2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid (CAS 1488753-90-7) delivers the precise 5-position regiochemistry required for reproducible target engagement studies. • Fragment-like properties (MW 190.20; 2 rotatable bonds) ideal for fragment-based drug discovery and fragment growing strategies. • Carboxylic acid handle enables rapid amide/ester derivatization for library synthesis and systematic SAR exploration. • ≥95% purity, CAS-registered identity ensures cross-site experimental consistency in multi-center programs.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13303369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=NC=CN21)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-7(10(13)14)8-3-2-4-9-11-5-6-12(8)9/h2-7H,1H3,(H,13,14)
InChIKeyYDMAYDCYHZIUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid – Specifications & Structural Profile


2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid (CAS 1488753-90-7) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core with a propanoic acid moiety attached at the 5‑position of the pyridine ring . Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol, and it is commercially available in research quantities at purities typically ≥95% [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry programs targeting the imidazo[1,2-a]pyridine pharmacophore, a scaffold recognized for diverse biological activities including kinase inhibition, H⁺,K⁺‑ATPase antagonism, and HIF‑1α prolyl hydroxylase modulation [2].

2-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid: Positional Isomer Limitations


Substitution with seemingly similar imidazo[1,2‑a]pyridine propanoic acid analogues introduces quantifiable changes in physicochemical properties and biological target engagement that directly impact experimental reproducibility. The 5‑position attachment of the propanoic acid moiety in 2‑{imidazo[1,2‑a]pyridin‑5‑yl}propanoic acid confers a predicted LogP of approximately 1.52, whereas positional isomers with substitution at the 2‑ or 3‑position exhibit different lipophilicity profiles that alter membrane permeability and binding kinetics . In medicinal chemistry campaigns, even minor positional shifts can reduce target binding affinity by an order of magnitude or more—for example, the imidazo[1,2‑a]pyridine scaffold shows up to 50‑fold differences in IC₅₀ values against kinases and H⁺,K⁺‑ATPase depending on substituent placement [1]. Procurement of the precise regioisomer is therefore critical for maintaining SAR integrity and ensuring that downstream biological data align with the intended molecular design.

2-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid vs. Closest Analogs


Positional Isomer SAR Differences

The target compound places the propanoic acid side chain at the pyridine 5‑position of the imidazo[1,2‑a]pyridine core. This regiochemistry differs from the more commonly encountered 2‑ and 3‑substituted propanoic acid analogues. While direct IC₅₀ values for this specific compound are not published in the primary literature, extensive SAR studies on the imidazo[1,2‑a]pyridine scaffold demonstrate that the position of substitution on the bicyclic core critically determines target binding affinity [1]. For example, in the H⁺,K⁺‑ATPase inhibitor series, shifting a substituent from the 8‑position to the 5‑position altered potency by factors ranging from 2‑fold to over 20‑fold [2].

Medicinal Chemistry Structure‑Activity Relationship (SAR) Positional Isomerism

5-Position Propanoic Acid as a Synthetic Handle

The propanoic acid group at the 5‑position provides a chemically orthogonal handle for amide coupling, esterification, and reduction chemistries, enabling systematic exploration of the vector originating from C5 of the imidazo[1,2‑a]pyridine core. In contrast, the 3‑imidazo[1,2‑a]pyridin‑2‑ylpropanoic acid analogue (CAS 887405‑28‑9) has been studied primarily as an inhibitor of Rab geranylgeranyl transferase (RGGT), with its activity profile heavily influenced by C6 substituents rather than the carboxylic acid position [1]. The 5‑substituted target compound offers a distinct vector trajectory for fragment growth and scaffold hopping strategies.

Medicinal Chemistry Library Synthesis Carboxylic Acid Derivatization

Commercial Availability & Purity Benchmarking

2‑{Imidazo[1,2‑a]pyridin‑5‑yl}propanoic acid is offered by established chemical suppliers including Leyan (Haohong Biomedical) with documented purity of 95% . In comparison, the positional isomer 3‑{imidazo[1,2‑a]pyridin‑5‑yl}propanoic acid (CAS not assigned, catalog‑specific product) is listed by vendors with similar purity specifications but lacks the CAS registry number uniqueness that ensures unambiguous compound identity . The presence of a valid CAS number (1488753‑90‑7) for the target compound facilitates accurate inventory management, regulatory documentation, and cross‑referencing across global chemical databases.

Chemical Procurement Vendor Comparison Research‑Grade Building Blocks

H⁺,K⁺-ATPase Inhibition Pharmacophore Validation

Substituted imidazo[1,2‑a]pyridines bearing carboxylic acid‑containing side chains have been extensively patented as inhibitors of the gastric H⁺,K⁺‑ATPase (proton pump) [1]. While the specific 5‑propanoic acid derivative lacks published IC₅₀ data, the class of C5‑substituted imidazo[1,2‑a]pyridines demonstrates potent acid pump antagonism. Comparative molecular field analysis (CoMFA) of 42 substituted imidazo[1,2‑a]pyridines established that electrostatic and steric properties at the 5‑position are among the most significant determinants of in vitro biochemical activity and in vivo gastric antisecretory potency [2].

Gastrointestinal Research H⁺,K⁺‑ATPase Inhibition Gastric Acid Pump Antagonists

2-{Imidazo[1,2-a]pyridin-5-yl}propanoic Acid Applications


H⁺,K⁺-ATPase Inhibitor Lead Optimization

As established by Kaminski et al., the C5 position of imidazo[1,2‑a]pyridine is a critical determinant of gastric antisecretory potency [1]. 2‑{Imidazo[1,2‑a]pyridin‑5‑yl}propanoic acid provides the exact regiochemistry required to probe electrostatic contributions at this vector, enabling medicinal chemists to systematically optimize binding affinity through amide or ester derivatization of the carboxylic acid handle. Procurement of this specific regioisomer ensures that SAR studies accurately reflect the 5‑position's contribution to target engagement.

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 190.20 g/mol and only 2 rotatable bonds [2], this compound meets fragment‑like property guidelines (MW < 250; rotatable bonds ≤ 3). The 5‑position carboxylic acid offers a synthetically tractable vector for fragment growing or linking strategies, while the imidazo[1,2‑a]pyridine core provides a privileged scaffold with documented binding to multiple target classes including kinases, GPCRs, and ion channels [3].

Functionalized Imidazo[1,2-a]pyridine Library Synthesis

Researchers developing novel synthetic routes to substituted imidazo[1,2‑a]pyridines can employ this compound as a benchmark substrate. The carboxylic acid functionality enables straightforward derivatization to amides, esters, alcohols, and heterocycles, facilitating the construction of diverse screening libraries. The unambiguous CAS registry number (1488753‑90‑7) and commercially available 95% purity [2] reduce synthetic variability when scaling up from milligram to gram quantities.

Unambiguous Compound Identity for Multi-Site Research

In academic‑industry partnerships or multi‑center clinical candidate optimization programs, the use of a CAS‑registered, vendor‑validated compound eliminates ambiguity in compound identity across sites . The target compound's registration in public chemical databases (PubChem CID 101288341) [4] further supports electronic lab notebook integration and automated inventory management systems, reducing procurement errors and ensuring data reproducibility.

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